molecular formula C22H22BrNO3S2 B5026467 (5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5026467
M. Wt: 492.5 g/mol
InChI Key: ULIURHFIRKQEDT-NDENLUEZSA-N
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Description

(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a brominated benzylidene group, and an ether linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Properties

IUPAC Name

(5Z)-5-[[5-bromo-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO3S2/c1-13(2)17-6-4-14(3)10-19(17)27-9-8-26-18-7-5-16(23)11-15(18)12-20-21(25)24-22(28)29-20/h4-7,10-13H,8-9H2,1-3H3,(H,24,25,28)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIURHFIRKQEDT-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Bromination: The benzylidene group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.

    Ether Linkage Formation: The ether linkage is formed by reacting the brominated benzylidene intermediate with a phenol derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the brominated benzylidene group can yield the corresponding benzyl derivative.

    Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of (5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2-bromo-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a nitro group instead of the ether linkage.

    (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of the bromine atom.

Uniqueness

(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ether linkage and the brominated benzylidene group differentiates it from other thiazolidinone derivatives, potentially leading to unique interactions with biological targets.

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